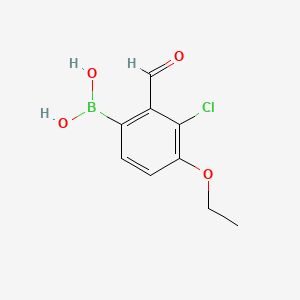

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid

Description

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a phenyl ring functionalized with chloro (-Cl), ethoxy (-OCH₂CH₃), and formyl (-CHO) groups at positions 3, 4, and 2, respectively. This compound’s unique structure confers distinct electronic and steric properties, making it relevant in organic synthesis, materials science, and medicinal chemistry. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as enzyme inhibitors due to their reversible interactions with diols and active-site residues .

Properties

IUPAC Name |

(3-chloro-4-ethoxy-2-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDDNVTUHJVYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)Cl)C=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Bases: Such as potassium carbonate for borylation reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

Phenols: Formed in oxidation reactions.

Alcohols: Formed in reduction reactions.

Scientific Research Applications

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The formyl and chloro groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Reactivity and pKa

The substituents on the phenyl ring significantly influence the compound’s acidity (pKa) and binding affinity. Key comparisons include:

Key Insights :

- The chloro group in the target compound enhances electrophilicity, improving reactivity in cross-coupling reactions compared to methoxy-substituted analogs .

- Formyl groups in all listed compounds enable covalent interactions with biological targets (e.g., HDACs) or serve as handles for further functionalization .

Key Insights :

- The target compound’s chloro and ethoxy groups may synergize to enhance membrane permeability and target specificity compared to simpler phenylboronic acids .

- Formyl-containing boronic acids often outperform non-formylated analogs in enzyme inhibition due to covalent interactions with catalytic residues .

Performance in Dynamic Combinatorial Chemistry (DCC)

Boronic acids participate in reversible esterification with diols, enabling DCC applications:

Key Insights :

- The target compound’s higher pKa (vs. 3-AcPBA) limits its utility in physiological DCC applications but may stabilize esters in organic solvents .

Biological Activity

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological systems. This compound's unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that boronic acids, including (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid, exhibit significant anticancer activity. The mechanism of action often involves the inhibition of proteasome activity, leading to apoptosis in cancer cells. A study highlighted the potential of boronic acids in overcoming drug resistance in cancer therapies, particularly when combined with other agents like bortezomib .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid | HeLa | 5.0 | Proteasome inhibition |

| Bortezomib | Multiple Myeloma | 0.7 | Proteasome inhibition |

| Combination Therapy | Various | Variable | Synergistic effects |

Antibacterial and Antiviral Activities

Boronic acids have also shown promise in antibacterial and antiviral applications. Their ability to disrupt bacterial cell wall synthesis and interfere with viral replication processes are key areas of research. Specifically, studies have indicated that certain boronic acid derivatives can inhibit the growth of resistant bacterial strains and exhibit antiviral properties against viruses like HIV .

The biological activity of (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid can be attributed to its ability to bind to diol-containing biomolecules. This binding can modulate various signaling pathways, influencing cellular functions such as apoptosis and proliferation. The boron atom plays a crucial role in these interactions by forming transient complexes with hydroxyl groups present in sugars and other biomolecules.

Case Studies

- Combination Therapy in Cancer Treatment : A clinical study investigated the efficacy of combining (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid with traditional chemotherapeutics. The results demonstrated enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could play a pivotal role in future treatment regimens .

- Antiviral Activity Assessment : In vitro studies assessed the antiviral potential of this compound against various viruses. Results indicated a significant reduction in viral load when used in conjunction with standard antiviral medications, highlighting its potential as an adjunct therapy .

Q & A

Q. What are the key synthetic strategies for preparing (3-chloro-4-ethoxy-2-formylphenyl)boronic acid, and how do substituents influence reaction conditions?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids. For substituted derivatives like this compound, steric and electronic effects of the chloro, ethoxy, and formyl groups require careful optimization. For example, the electron-withdrawing formyl group may necessitate milder bases (e.g., KCO) to avoid side reactions, while the ethoxy group could require protection during coupling to prevent dealkylation. Protodeboronation or transmetalation intermediates are common, and purification often employs prodrug strategies due to boronic acid instability .

Q. How can NMR spectroscopy (e.g., 11^{11}11B, 1^{1}1H) resolve structural ambiguities in boronic acids with multiple substituents?

- Methodological Answer : B NMR is critical for confirming boronic acid identity, with typical shifts between 25–35 ppm for aromatic boronic acids. Substituents like chlorine (electron-withdrawing) deshield the boron atom, shifting B signals upfield. H NMR can distinguish formyl protons (~9.8–10.2 ppm) and ethoxy groups (~1.3–1.5 ppm for CH, ~4.0–4.2 ppm for OCH). pH-dependent B NMR studies (e.g., in phosphate buffer) may reveal boroxine formation, requiring DMSO-d or derivatization with diols to stabilize the analyte .

Advanced Research Questions

Q. How can researchers design boronic acid-based inhibitors targeting proteasomes or tubulin, and what structural features enhance potency?

- Methodological Answer : Rational design involves mimicking natural substrates. For proteasome inhibitors (e.g., Bortezomib analogs), the boronic acid acts as a reversible covalent warhead, binding catalytic threonine residues. The chloro and ethoxy groups in this compound may improve hydrophobic interactions with the proteasome’s S1 pocket. For tubulin polymerization inhibitors (e.g., combretastatin analogs), the formyl group could serve as a bioisostere for hydroxyl groups, enhancing solubility while maintaining π-stacking interactions. Competitive binding assays (IC) and co-crystallization studies are essential to validate target engagement .

Q. What strategies mitigate non-specific binding in boronic acid-glycoprotein interaction studies, particularly for sensor development?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or ionic) can be minimized by:

- Buffer optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol-binding specificity while reducing electrostatic interference.

- Surface engineering : Immobilizing boronic acids on carboxymethyl dextran-coated substrates reduces non-specific protein adsorption.

- Competitive assays : Use of redox-active polymers (e.g., poly-nordihydroguaiaretic acid) as displacement indicators improves selectivity for glucose over plasma proteins .

Q. How do thermal degradation pathways of substituted boronic acids inform their application in flame-retardant materials?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation onset temperatures and char formation. The chloro and ethoxy groups in this compound may enhance flame retardancy by releasing HCl (a radical scavenger) and forming boron-oxygen networks. Compare TGA profiles with halogen-free analogs to assess trade-offs between thermal stability and flame suppression. Degradation products are analyzed via FTIR or GC-MS to identify key pathways (e.g., boroxine cyclization or CO release from formyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.